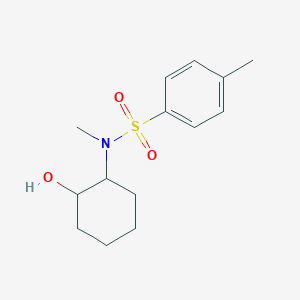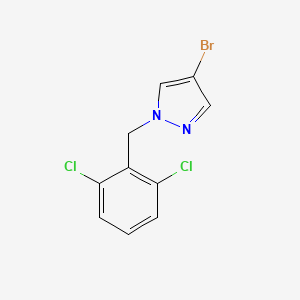![molecular formula C19H14ClNO4 B3493948 N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE](/img/structure/B3493948.png)
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE
Descripción general
Descripción
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a chlorophenyl group, and a furan carboxamide structure, making it a subject of study in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and chlorophenyl intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the benzodioxole moiety, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the furan ring or the carboxamide group, leading to various reduced forms of the compound.
Substitution: The chlorophenyl group is particularly susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.
Aplicaciones Científicas De Investigación
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its structural features can be leveraged for drug design.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodioxole and chlorophenyl groups allow it to bind to enzymes or receptors, modulating their activity. The furan carboxamide structure can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
Uniqueness
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE stands out due to its combination of a benzodioxole moiety, a chlorophenyl group, and a furan carboxamide structure. This unique arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c20-14-4-2-13(3-5-14)15-7-8-17(25-15)19(22)21-10-12-1-6-16-18(9-12)24-11-23-16/h1-9H,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCWKIKZPSTFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B3493865.png)
![5-BENZYL-2-(4-CHLOROPHENYL)-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE](/img/structure/B3493871.png)


![7-amino-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3493905.png)
![N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE](/img/structure/B3493918.png)
![N-[2-(2-Acetamidoethyl)-1-methyl-1H-1,3-benzodiazol-5-YL]-2-phenoxyacetamide](/img/structure/B3493925.png)

![3-[(3-methoxybenzoyl)amino]phenyl acetate](/img/structure/B3493939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3493956.png)
![5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE](/img/structure/B3493961.png)
![8-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B3493962.png)
![4-[(1H-benzimidazol-2-ylthio)methyl]-2(1H)-quinolinone](/img/structure/B3493972.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,6-dimethoxybenzamide](/img/structure/B3493981.png)
